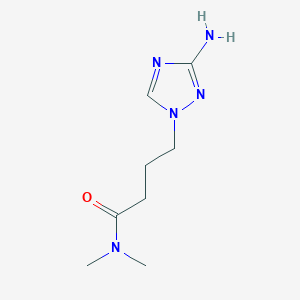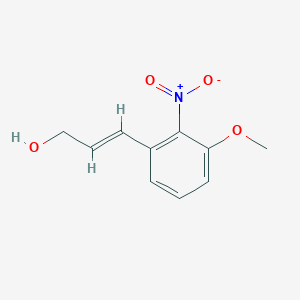![molecular formula C8H13BN2O4S B13473927 [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thian-4-yl group and a pyrazol-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid typically involves the reaction of a thian-4-yl derivative with a pyrazol-4-ylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazol-4-yl group, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazol-4-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: It can be used in the modification of biomolecules for various applications, including imaging and diagnostics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties and enhance their performance.
Mecanismo De Acción
The mechanism of action of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various applications. The thian-4-yl and pyrazol-4-yl groups contribute to the compound’s overall reactivity and specificity, allowing it to interact with a wide range of biological and chemical targets.
Comparación Con Compuestos Similares
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methanesulfonyl chloride
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]acetic acid
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methylpropanoic acid
Comparison:
- Unique Structure: The presence of both a thian-4-yl group and a pyrazol-4-yl group in [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid distinguishes it from other similar compounds.
- Reactivity: The boronic acid group provides unique reactivity, allowing for a wide range of chemical transformations.
- Applications: While similar compounds may have specific applications, the combination of functional groups in this compound makes it particularly versatile in various fields.
Propiedades
Fórmula molecular |
C8H13BN2O4S |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O4S/c12-9(13)7-5-10-11(6-7)8-1-3-16(14,15)4-2-8/h5-6,8,12-13H,1-4H2 |
Clave InChI |
MNIKNIZIYRCMOI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2CCS(=O)(=O)CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)


![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)

![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)


![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
